molecular formula C33H37NO4 B14365231 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate CAS No. 92341-09-8

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate

Cat. No.: B14365231
CAS No.: 92341-09-8
M. Wt: 511.6 g/mol
InChI Key: FOXDTVNDJZQADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate is a chemical compound with the molecular formula C33H37NO4. It is known for its unique structural properties, which include a cyanophenoxy group and a dodecylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate stands out due to its unique combination of a cyanophenoxy group and a dodecylbenzoate moiety, which imparts distinct physical and chemical properties. Its high birefringence and dielectric anisotropy make it particularly valuable in materials science applications .

Properties

CAS No.

92341-09-8

Molecular Formula

C33H37NO4

Molecular Weight

511.6 g/mol

IUPAC Name

[4-(4-cyanophenoxy)carbonylphenyl] 4-dodecylbenzoate

InChI

InChI=1S/C33H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-26-13-17-28(18-14-26)32(35)38-31-23-19-29(20-24-31)33(36)37-30-21-15-27(25-34)16-22-30/h13-24H,2-12H2,1H3

InChI Key

FOXDTVNDJZQADL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.